molecular formula C19H21ClN2O2 B5796253 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone

Cat. No.: B5796253
M. Wt: 344.8 g/mol
InChI Key: CXEQDBHPLHOWED-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone typically involves the reaction of 1-(3-chlorophenyl)piperazine with 2-(2-methylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone involves its interaction with specific molecular targets in the body. It is believed to act as a serotonergic antagonist, binding to serotonin receptors and blocking the actions of serotonin. This can lead to various physiological effects, including modulation of mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with serotonin receptors sets it apart from other piperazine derivatives, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-15-5-2-3-8-18(15)24-14-19(23)22-11-9-21(10-12-22)17-7-4-6-16(20)13-17/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEQDBHPLHOWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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